7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid
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Overview
Description
EP 157 is a bioactive chemical.
Scientific Research Applications
Regioselective Radical Additions
7-Oxabicyclo[2.2.1]hept-5-en-2-one has been studied for its regioselective radical additions. Electrophilic radicals preferentially add at C(5) with selectivity ratios up to 5:1. This property can be reversed using Lewis acids, marking a significant finding in the regioselectivity of radical reactions (Vionnet, Schenk, & Renaud, 1993).
Metabolism and Excretion
The metabolism and excretion kinetics of structurally related compounds have been researched. For instance, 7-hydroxycitronellal (7-HC), widely used in cosmetic products, has been examined for its human metabolism and excretion kinetics. The identification of metabolites and their excretion profiles contribute to understanding the body's handling of such compounds (Stoeckelhuber et al., 2017).
Drug Delivery Systems
The compound has potential applications in drug delivery systems. Iloprost, a PGI2-mimetic, has been used in oral dosage forms for various diseases. Animal models, such as pigs, have been used to verify drug liberation profiles and select formulations for human characterization (Hildebrand, McDonald, & Windt-Hanke, 1991).
Thromboxane Synthetase Inhibition
Compounds like N(7-Carboxyheptyl) imidazole inhibit thromboxane synthetase, redirecting prostaglandin production from thromboxane to prostacyclin. This redirection is crucial for understanding the compound's potential therapeutic applications (Maguire & Wallis, 1983).
Properties
CAS No. |
101910-65-0 |
---|---|
Molecular Formula |
C29H33NO3 |
Molecular Weight |
443.59 |
IUPAC Name |
7-[3-(benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid |
InChI |
InChI=1S/C29H33NO3/c31-28(32)16-10-2-1-9-15-26-22-17-19-23(20-18-22)27(26)21-30-33-29(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h1,3-9,11-14,17,19,21-23,26-27,29H,2,10,15-16,18,20H2,(H,31,32) |
InChI Key |
NBBRUBRIVJNCKV-BYSZDLRWSA-N |
SMILES |
C1CC2C=CC1C(C2C=NOC(C3=CC=CC=C3)C4=CC=CC=C4)CC=CCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EP 157; EP157; EP-157. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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